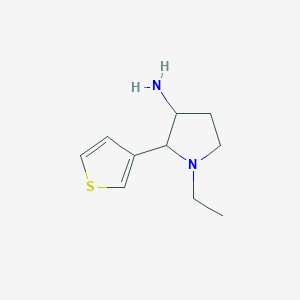
1-Ethyl-2-(thiophen-3-yl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-(thiophen-3-yl)pyrrolidin-3-amine is a heterocyclic compound that contains a pyrrolidine ring substituted with an ethyl group and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(thiophen-3-yl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the thiophene moiety. One common method involves the reaction of 3-thiophenylamine with ethyl bromide under basic conditions to form the ethyl-substituted thiophene derivative. This intermediate is then subjected to cyclization with a suitable reagent to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
化学反応の分析
Types of Reactions
1-Ethyl-2-(thiophen-3-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
科学的研究の応用
1-Ethyl-2-(thiophen-3-yl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 1-Ethyl-2-(thiophen-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target.
類似化合物との比較
Similar Compounds
2-Ethyl-3-(thiophen-2-yl)pyrrolidine: Similar structure but with different substitution pattern on the thiophene ring.
1-Methyl-2-(thiophen-3-yl)pyrrolidin-3-amine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
1-Ethyl-2-(thiophen-3-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
特性
分子式 |
C10H16N2S |
|---|---|
分子量 |
196.31 g/mol |
IUPAC名 |
1-ethyl-2-thiophen-3-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H16N2S/c1-2-12-5-3-9(11)10(12)8-4-6-13-7-8/h4,6-7,9-10H,2-3,5,11H2,1H3 |
InChIキー |
CWCSQHPWASKCJN-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(C1C2=CSC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(3-methylbutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B15312975.png)
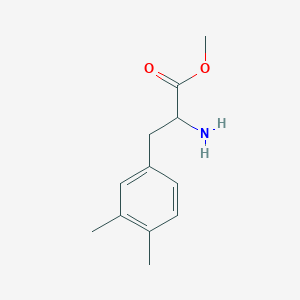
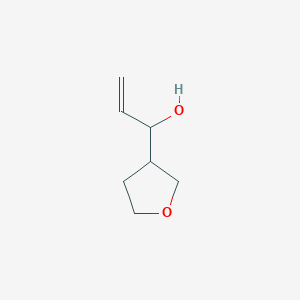

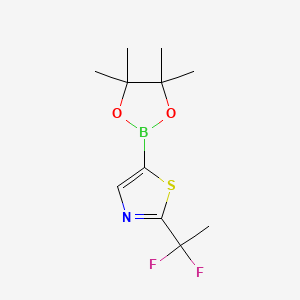
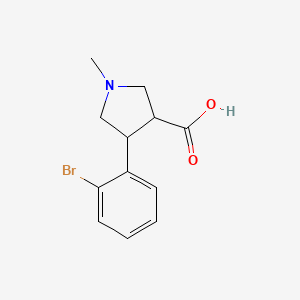

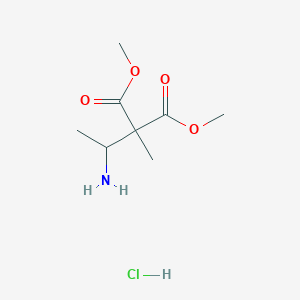
aminehydrochloride](/img/structure/B15313028.png)

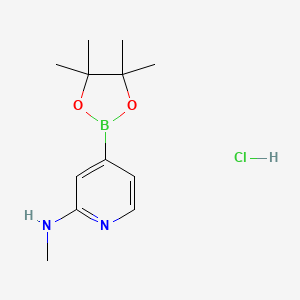

![Lithium(1+)4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate](/img/structure/B15313055.png)

